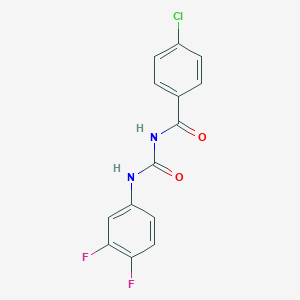![molecular formula C20H17F3N4O2S B284284 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284284.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as a selective and potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes, including cell survival, growth, and metabolism.
Wirkmechanismus
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of protein kinase B (PKB/Akt), a key signaling molecule involved in cell survival, growth, and metabolism. By inhibiting PKB/Akt, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide induces apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide has also been found to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes. Moreover, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments. It is highly selective and potent in inhibiting PKB/Akt, which makes it a valuable tool in studying the role of PKB/Akt in various cellular processes and diseases. Moreover, it has been found to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Moreover, the development of more potent and selective inhibitors of PKB/Akt could lead to the discovery of new targets for drug development. Another direction is to explore the use of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide in combination with other drugs to enhance their efficacy and reduce their toxicity. Additionally, the elucidation of the molecular mechanisms underlying its anti-cancer and other effects could provide new insights into the pathogenesis and treatment of various diseases.
Synthesemethoden
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide involves a multi-step process. The first step involves the reaction of 4-methoxyphenylhydrazine with 2,4,6-trifluoropyrimidine-5-thiol in the presence of a base to form 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent to form 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide has been extensively studied in scientific research, particularly in the field of cancer. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. Moreover, it has been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
Eigenschaften
Molekularformel |
C20H17F3N4O2S |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17F3N4O2S/c1-29-15-6-4-14(5-7-15)16-9-17(20(21,22)23)27-19(26-16)30-12-18(28)25-11-13-3-2-8-24-10-13/h2-10H,11-12H2,1H3,(H,25,28) |
InChI-Schlüssel |
IRSXZEVHOYUKBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)



![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)